

# Cyclopentyl hexanoate chemical properties

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## Compound of Interest

Compound Name: *Cyclopentyl hexanoate*

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An In-Depth Technical Guide to the Chemical Properties and Applications of **Cyclopentyl Hexanoate**

## Abstract

This technical guide provides a comprehensive overview of **cyclopentyl hexanoate** (CAS No. 5413-59-2), an ester of significant interest to researchers in organic synthesis, materials science, and fragrance chemistry. This document delves into the core chemical and physical properties of the molecule, outlines a standard laboratory-scale synthesis protocol, discusses methods for its analytical characterization, and explores its current and potential applications. The guide is structured to provide both foundational knowledge and practical insights for scientists and drug development professionals, grounding all technical claims in authoritative references.

## Chemical Identity and Molecular Structure

**Cyclopentyl hexanoate** is an ester formed from the formal condensation of hexanoic acid and cyclopentanol. Its structure combines a linear six-carbon acyl chain with a five-membered cycloalkane ring, resulting in a molecule with distinct physicochemical and organoleptic properties.

Key identifiers for **cyclopentyl hexanoate** are summarized below:

- IUPAC Name: **cyclopentyl hexanoate**[\[1\]](#)
- CAS Number: 5413-59-2[\[1\]](#)

- Molecular Formula: C<sub>11</sub>H<sub>20</sub>O<sub>2</sub>[\[1\]](#)
- Synonyms: Hexanoic acid, cyclopentyl ester[\[1\]](#)[\[2\]](#)
- InChI Key: SNGUFJCOYPVAOC-UHFFFAOYSA-N[\[1\]](#)
- Canonical SMILES: CCCCCC(=O)OC1CCCC1[\[1\]](#)

Caption: 2D Chemical Structure of **Cyclopentyl Hexanoate**.

## Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for its application in formulation, synthesis, and biological studies. While extensive experimental data for **cyclopentyl hexanoate** is not widely published, key properties have been computed and are presented below. For context, experimental data for structurally related esters are included for comparison.

Property	Value (Cyclopentyl Hexanoate)	Reference	Comparative Data
Molecular Weight	184.27 g/mol	[1]	186.29 g/mol (Pentyl Hexanoate)[3]
Boiling Point	Not available	226 °C (Pentyl Hexanoate)[3][4]	
Density	Not available	0.858 g/mL at 25 °C (Pentyl Hexanoate)[3] [4]	
Refractive Index (n <sub>20/D</sub> )	Not available	1.420 (Pentyl Hexanoate)[3][4]	
Topological Polar Surface Area	26.3 Å <sup>2</sup>	[1]	26.3 Å <sup>2</sup> (Cyclohexyl Hexanoate)[5]
XLogP3-AA (Lipophilicity)	3.3	[1]	3.8 (Cyclohexyl Hexanoate)[5]
Solubility	Insoluble in water (predicted)	Insoluble in water; soluble in alcohol and oils (Pentyl Hexanoate)[3][4]	

## Synthesis of Cyclopentyl Hexanoate

The most direct and common method for synthesizing **cyclopentyl hexanoate** is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (hexanoic acid) with an alcohol (cyclopentanol).

## Reaction Mechanism

The Fischer esterification is a reversible, equilibrium-driven process. The mechanism involves several key steps:

- Protonation of the Carbonyl: The acid catalyst (e.g., H<sub>2</sub>SO<sub>4</sub>) protonates the carbonyl oxygen of hexanoic acid, increasing the electrophilicity of the carbonyl carbon.

- Nucleophilic Attack: The nucleophilic oxygen of cyclopentanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
- Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
- Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
- Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, **cyclopentyl hexanoate**.

To drive the reaction toward the product side and achieve a high yield, the equilibrium must be shifted. This is typically accomplished by either using a large excess of one reactant (usually the less expensive one, cyclopentanol) or by removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus.

## Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a standard procedure for the synthesis of **cyclopentyl hexanoate** via Fischer esterification.

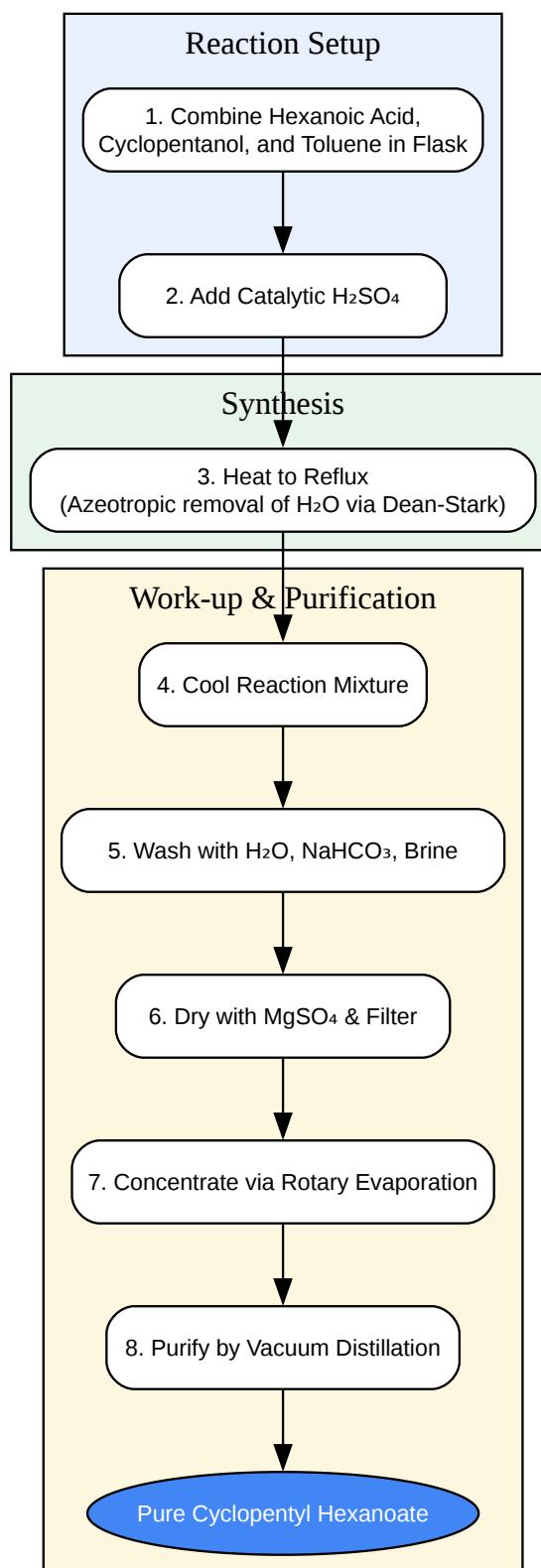
### Materials:

- Hexanoic acid (1.0 eq)
- Cyclopentanol (3.0 eq)
- Concentrated sulfuric acid (catalytic amount, ~2-3 mol%)
- Toluene (as solvent for azeotropic water removal)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

- Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add hexanoic acid (e.g., 11.6 g, 0.1 mol) and cyclopentanol (e.g., 25.8 g, 0.3 mol).
- Solvent and Catalyst Addition: Add toluene (~50 mL) to the flask. While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 0.3 mL).
- Reflux and Water Removal: Assemble the Dean-Stark apparatus and condenser. Heat the mixture to reflux using a heating mantle. Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene. Continue reflux until no more water is collected (typically 2-4 hours).
- Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
- Washing: Wash the organic layer sequentially with:
  - Water (2 x 50 mL)
  - Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst and any unreacted hexanoic acid. (Caution: CO<sub>2</sub> evolution).
  - Brine (1 x 50 mL) to remove residual water.
- Drying and Filtration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.
- Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the toluene and excess cyclopentanol.
- Purification: The crude product can be purified by vacuum distillation to yield pure **cyclopentyl hexanoate**.

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Caption: Experimental workflow for the synthesis of **cyclopentyl hexanoate**.

## Analytical Characterization

The identity and purity of synthesized **cyclopentyl hexanoate** are confirmed using standard spectroscopic techniques.

- Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch, typically appearing around  $1735\text{-}1750\text{ cm}^{-1}$ . The spectrum will also show C-O stretching vibrations between  $1150\text{-}1250\text{ cm}^{-1}$  and C-H stretching from the alkyl and cycloalkyl groups just below  $3000\text{ cm}^{-1}$ .
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The spectrum will show characteristic signals for the protons on the hexanoate chain and the cyclopentyl ring. The proton on the carbon bearing the ester oxygen (the methine proton of the cyclopentyl group) will be the most downfield signal (around  $\delta$  4.8-5.2 ppm), appearing as a multiplet. The  $\alpha$ -methylene protons on the hexanoate chain will appear as a triplet around  $\delta$  2.2-2.4 ppm. Other aliphatic protons will appear as complex multiplets in the upfield region ( $\delta$  0.8-1.8 ppm).
  - $^{13}\text{C}$  NMR: The carbonyl carbon will be the most downfield signal, typically appearing around  $\delta$  173-175 ppm. The carbon of the cyclopentyl ring attached to the oxygen will appear around  $\delta$  75-80 ppm. The remaining aliphatic carbons will resonate in the  $\delta$  14-40 ppm range.
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z} = 184$ . The fragmentation pattern will likely include characteristic losses, such as the loss of the cyclohexoxy group or cleavage at the acyl chain. PubChem lists a GC-MS record for this compound.[\[1\]](#)

## Applications in Research and Industry

While specific industrial applications for **cyclopentyl hexanoate** are not as widely documented as for other common esters, its structure suggests utility in fields that leverage the properties of medium-chain fatty acid esters.

- Fragrance and Flavor Industry: Esters are renowned for their fruity and pleasant aromas. Structurally similar compounds like pentyl hexanoate and hexyl hexanoate are used as

flavoring agents and fragrance components, imparting fruity, sweet, and green notes.[\[4\]](#)[\[6\]](#)[\[7\]](#) Patents related to fragrance compositions often include various cyclopentanol and cyclopentanone derivatives, highlighting the importance of the cyclopentyl moiety in creating desirable scents.[\[8\]](#)[\[9\]](#) It is highly probable that **cyclopentyl hexanoate** possesses a unique fruity-waxy scent profile, making it a valuable modifier in fine fragrances, personal care products, and air care applications.

- Chemical Intermediate: The ester functional group can be readily hydrolyzed or transesterified, making **cyclopentyl hexanoate** a useful intermediate in organic synthesis for introducing the cyclopentoxy or hexanoyl moieties into more complex molecules.
- Solvents and Plasticizers: Like many esters, it may find applications as a specialty solvent or as a plasticizer to improve the flexibility and durability of polymers, particularly where low volatility and specific compatibility are required.

## Safety and Toxicology

No comprehensive, publicly available Safety Data Sheet (SDS) specific to **cyclopentyl hexanoate** was identified.[\[2\]](#) Therefore, a risk assessment must be based on the chemical properties of the ester functional group and the known hazards of its precursors and related compounds.

- General Ester Hazards: Esters are generally considered to have low acute toxicity. However, they can be irritating to the eyes and skin upon direct contact. Inhalation of vapors may cause respiratory tract irritation.
- Hazards of Precursors:
  - Cyclopentanol: Can be considered a flammable liquid and may cause skin and eye irritation.
  - Hexanoic Acid: Is known to cause severe skin burns and eye damage and has a strong, unpleasant odor.[\[10\]](#)
- Handling Precautions: Given the lack of specific data, prudent laboratory practices should be followed:

- Work in a well-ventilated area or a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
- Avoid inhalation of vapors and direct contact with skin and eyes.
- Keep away from heat, sparks, and open flames, as it is expected to be a combustible liquid.

As with any chemical for which toxicological data is limited, exposure should be minimized.

## Conclusion

**Cyclopentyl hexanoate** is a structurally interesting ester with significant potential, particularly in the fragrance and flavor industries. Its synthesis via Fischer esterification is a robust and well-understood process, accessible in a standard laboratory setting. While a comprehensive profile of its experimental physical and toxicological properties is yet to be established, its characteristics can be reasonably inferred from related compounds. This guide provides the foundational knowledge for researchers and developers to synthesize, characterize, and explore the applications of this versatile molecule.

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